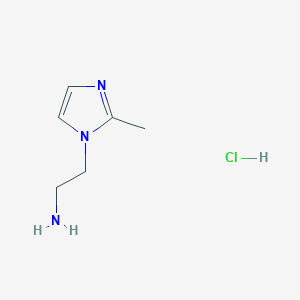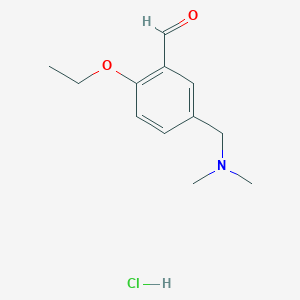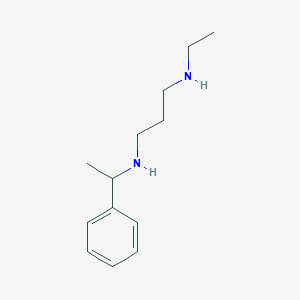
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine
説明
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine, or NEPPD, is an organic compound that is widely used in laboratory experiments and scientific research as a reagent, or a substance used to cause a chemical reaction. NEPPD is a colorless liquid that is both non-flammable and non-toxic. It is also a versatile compound, with many applications in the fields of biochemistry and physiology.
作用機序
NEPPD acts as a catalyst to promote the reaction between 1-Phenylethylamine and Ethylpropylenediamine. This reaction is catalyzed by a strong base, such as Sodium Hydroxide or Potassium Hydroxide. The reaction yields NEPPD in a high yield of over 90%.
Biochemical and Physiological Effects
NEPPD is non-toxic and non-irritating, and it has no known adverse effects on humans or animals. However, it can cause skin irritation in some individuals, and it should be handled with caution. It can also cause eye irritation if it comes into contact with the eyes.
実験室実験の利点と制限
NEPPD has many advantages for lab experiments. It is a versatile compound that can be used in a variety of laboratory experiments, and it is non-toxic and non-flammable. It is also a highly efficient reagent, with a high yield of over 90%. However, it can cause skin irritation in some individuals, and it should be handled with caution. It can also cause eye irritation if it comes into contact with the eyes.
将来の方向性
NEPPD has many potential future applications. It can be used in the synthesis of drugs, polymers, and other compounds. It can also be used in the synthesis of a variety of pharmaceuticals and industrial chemicals. Additionally, it can be used in the synthesis of materials for medical devices and implants. Furthermore, it can be used in the synthesis of materials for sensors and other electronic devices. Finally, it can be used in the synthesis of materials for catalysts and other catalytic processes.
科学的研究の応用
NEPPD has many applications in scientific research. It is used as a reagent in organic synthesis, and it can be used to synthesize a variety of compounds, such as amines and amides. It is also used in the synthesis of drugs, and it can be used to synthesize a variety of drugs, such as anti-inflammatory drugs and antibiotics. NEPPD is also used in the synthesis of polymers, and it can be used to synthesize a variety of polymers, such as polyurethanes and polyesters.
特性
IUPAC Name |
N-ethyl-N'-(1-phenylethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-14-10-7-11-15-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15H,3,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHLLNPMYLJHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



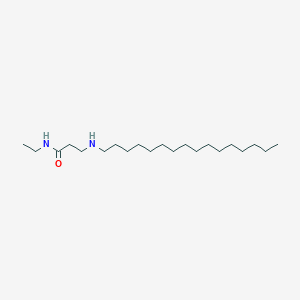
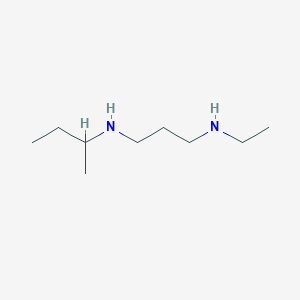
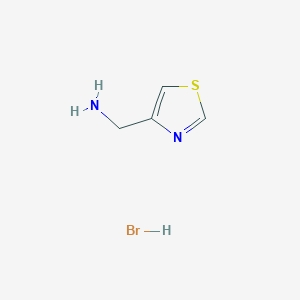

![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
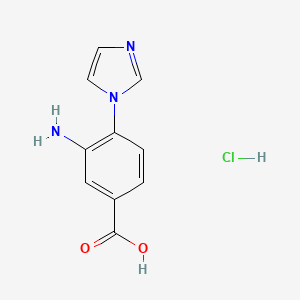



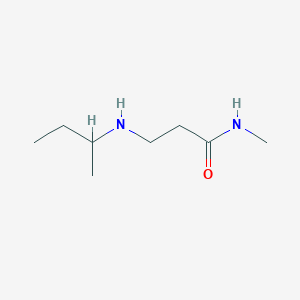
![3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid](/img/structure/B1389014.png)
